3-(N,N-Dimethylamino)phenylboronic acid
Overview
Description
3-(N,N-Dimethylamino)phenylboronic acid is an organic compound with the molecular formula C8H12BNO2. It is a boronic acid derivative characterized by the presence of a dimethylamino group attached to the phenyl ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties .
Mechanism of Action
Target of Action
3-(N,N-Dimethylamino)phenylboronic acid is a reactant involved in the synthesis of different protein effectors . It has been used in the creation of modulators of survival motor neuron proteins, glucokinase activators, and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .
Mode of Action
The compound is a weak acid and can participate in acid-base reactions . Its amine group can lose a proton, making it reactive . It can also undergo organic synthesis reactions, such as forming nucleophilic addition products with aldehydes .
Biochemical Pathways
It has been used in the synthesis of modulators of survival motor neuron proteins, glucokinase activators, and aryl ethers for use as bacillus anthracis enoyl-acp reductase inhibitors . These suggest that it may have an impact on the pathways related to motor neuron survival, glucose metabolism, and bacterial fatty acid synthesis.
Pharmacokinetics
Its solubility in water and organic solvents like ether, ethanol, and dimethylformamide suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. In the synthesis of protein effectors, it can contribute to the modulation of survival motor neuron proteins, activation of glucokinase, and inhibition of Bacillus anthracis enoyl-ACP reductase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is sensitive to heat and may decompose to produce toxic gases at high temperatures . It should be stored in a dry, well-ventilated place, away from sources of ignition . The compound is also sensitive to moisture and may contain varying amounts of anhydride .
Biochemical Analysis
Biochemical Properties
3-(N,N-Dimethylamino)phenylboronic acid is involved in the synthesis of different protein effectors, including modulators of survival motor neuron protein and glucokinase activators . It interacts with these proteins, possibly through the boronic acid moiety, which can form reversible covalent bonds with biomolecules containing cis-diols, such as carbohydrates and glycoproteins .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Boronic acids are known to influence cell function by interacting with various biomolecules. For instance, they can affect cell signaling pathways and gene expression by modulating the activity of key enzymes and proteins .
Molecular Mechanism
It is known to participate in organic synthesis reactions, such as forming adducts with aldehydes . This suggests that it might exert its effects at the molecular level through similar chemical interactions, potentially involving binding to biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its chemical structure, it might interact with enzymes or cofactors involved in boron metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid typically involves the reaction of 3-bromo-N,N-dimethylaniline with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(N,N-Dimethylamino)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(N,N-Dimethylamino)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylamino)phenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
3-(N,N-Dimethylamino)phenylboronic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity. Compared to other boronic acids, it offers enhanced solubility in organic solvents and improved stability under various reaction conditions .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQQHZXHCXAJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376286 | |
Record name | 3-(N,N-Dimethylamino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178752-79-9 | |
Record name | 3-(N,N-Dimethylamino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylamino)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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